2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)8-3-9-25(21-23-16-6-5-15(22)12-19(16)29-21)20(26)11-14-4-7-17-18(10-14)28-13-27-17;/h4-7,10,12H,3,8-9,11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRGCCCAYRBEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride (CAS No. 1215540-46-7) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, focusing on its anticancer effects, interaction with ion channels, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.90 g/mol . The structure features a benzo[d][1,3]dioxole moiety and a chlorobenzo[d]thiazole group, which are significant for its biological interactions and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested them against multiple cancer cell lines (HepG2, HCT116, MCF-7). The results indicated significant cytotoxic effects with IC50 values lower than those of standard drugs like doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Sample A | 2.38 | HepG2 |
| Sample B | 1.54 | HCT116 |
| Sample C | 4.52 | MCF-7 |
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF-7 |
These findings suggest that the compound may induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial pathways .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Ion Channel Modulation : The compound has been identified as a potential modulator for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which plays a crucial role in sensory perception and pain pathways. This interaction may lead to analgesic properties or therapeutic applications in treating pain-related conditions.
- Antitumor Mechanisms : The anticancer activity is believed to involve:
Study on Structural Analogues
A comparative study evaluated several compounds with structural similarities to This compound , revealing insights into how variations in substituents affect biological activity:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide | Lacks benzo[d][1,3]dioxole | Similar amine structure but different aromatic system |
| 2-(benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine | Contains only one nitrogen substituent | Simpler structure focused on amine functionality |
| N-(6-chlorobenzo[d]thiazol-2-yl)-N-(4-methylphenyl)acetamide | Substituted phenyl instead of dioxole | Variation in aromatic substitution affecting biological properties |
This table illustrates how modifications can influence the efficacy and safety profiles of similar compounds.
Q & A
Q. How can scale-up challenges be addressed for preclinical batch production?
- Methodology :
- Implement continuous flow reactors to improve heat/mass transfer during thiazole ring formation .
- Optimize purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Research Findings Table
| Parameter | Data from Studies | Reference |
|---|---|---|
| Synthetic Yield | 72% (triethylamine, 70°C) | |
| IC₅₀ (MCF-7 cells) | 8.5 µM | |
| Plasma Protein Binding | 89% (albumin) | |
| Half-life (in vivo) | 4.2 hours | |
| Stability (pH 7.4) | >90% over 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
